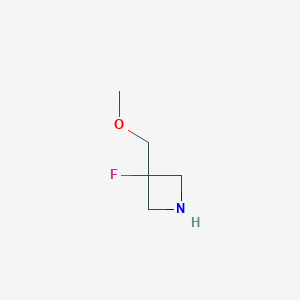

3-(Methoxymethyl)-3-fluoroazetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-3-(methoxymethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c1-8-4-5(6)2-7-3-5/h7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFFBGLTXYJVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CNC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Substituted-3-Fluoroazetidine Derivatives for Drug Discovery Professionals

Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry

The azetidine ring, a four-membered heterocyclic amine, has emerged as a valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure provides a unique vector for exiting a molecule's core, enabling chemists to explore new chemical space and optimize ADME (absorption, distribution, metabolism, and excretion) properties. The introduction of fluorine to this scaffold further enhances its utility. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong C-F bonds, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] Consequently, fluorinated azetidines are increasingly sought-after building blocks for the synthesis of novel therapeutics.

Commercially Available Analogs: Suppliers and Pricing

While 3-(Methoxymethyl)-3-fluoroazetidine HCl salt is not commonly listed, several key structural analogs are available from various chemical suppliers. These compounds serve as excellent starting points for the synthesis of more complex derivatives or as comparators in biological assays.

| Compound Name | CAS Number | Representative Suppliers | Example Pricing (USD) | Purity |

| 3-Fluoroazetidine hydrochloride | 617718-46-4 | Fisher Scientific, Thermo Scientific Chemicals | $225.65 / 500 mg | 95%[3][4] |

| 3-(Methoxymethyl)azetidine hydrochloride | 942308-06-7 | Sigma-Aldrich, Ambeed | Inquire for pricing | 95-97%[5][6] |

| 3-FLUORO-3-(FLUOROMETHYL)AZETIDINE HCL | N/A | Fluorochem | £102.00 / 100 mg | N/A[7] |

| 3,3-Difluoroazetidine hydrochloride | N/A | MedChemExpress | Inquire for pricing | 98.0%[8] |

| Methyl 3-fluoroazetidine-3-carboxylate hydrochloride | 1421920-61-7 | MilliporeSigma | $207.00 / 250 mg | N/A |

| 3-(Trifluoromethoxy)azetidine hydrochloride | 1803590-72-8 | ChemScene | Inquire for pricing | ≥97%[9] |

| 3-(Fluoromethyl)azetidine hydrochloride | 1642298-59-6 | Sigma-Aldrich | Inquire for pricing | 97% |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthetic Strategies for 3-Substituted-3-Fluoroazetidines

The synthesis of 3-substituted-3-fluoroazetidines often involves multi-step sequences starting from more readily available precursors. A general understanding of these routes is crucial for researchers planning to synthesize novel derivatives.

A common strategy involves the fluorination of a 3-hydroxyazetidine precursor. This can be achieved using a variety of fluorinating agents. A representative synthetic pathway is outlined in the patent literature, which describes the synthesis of 3-fluoroazetidine derivatives.[10]

Caption: Generalized synthetic workflow for 3-fluoro-3-(methoxymethyl)azetidine HCl.

Experimental Protocol: A Representative Fluorination Step

The following is a conceptual protocol based on general fluorination reactions of 3-hydroxyazetidines, as described in the chemical literature.[10]

Objective: To synthesize 1-Boc-3-fluoro-3-(methoxymethyl)azetidine from 1-Boc-3-(methoxymethyl)-3-azetidinol.

Materials:

-

1-Boc-3-(methoxymethyl)-3-azetidinol

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Dissolve 1-Boc-3-(methoxymethyl)-3-azetidinol (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1-Boc-3-fluoro-3-(methoxymethyl)azetidine.

Causality and Self-Validation:

-

Anhydrous Conditions: DAST is highly reactive with water; therefore, anhydrous conditions are critical to prevent decomposition of the reagent and ensure efficient fluorination.

-

Low-Temperature Addition: The addition of DAST at low temperatures (-78 °C) helps to control the exothermic reaction and minimize the formation of byproducts.

-

Aqueous Quench: The use of saturated NaHCO₃ solution neutralizes the acidic byproducts of the reaction, making the workup safer and easier.

-

Chromatographic Purification: This step is essential to separate the desired fluorinated product from any unreacted starting material and byproducts, ensuring the purity of the final compound.

Applications in Drug Discovery and Development

Azetidine derivatives, particularly those bearing a hydroxymethyl or fluoromethyl group, are of significant interest in medicinal chemistry due to their ability to act as bioisosteres and improve pharmacokinetic properties.

-

Bioisosterism: The 3-hydroxymethyl-azetidine moiety has been identified as an effective bioisostere of pyrrolidin-3-ol, a common fragment in bioactive molecules.[11] This substitution can lead to improved metabolic stability and potency, as demonstrated in the development of Polymerase Theta (Polθ) inhibitors for cancer therapy.[11]

-

Improved Pharmacokinetics: The introduction of a hydroxymethyl group can enhance the pharmacokinetic profile of a drug candidate.[12] This is often due to an increase in polarity and the potential for hydrogen bonding, which can improve solubility and interactions with target proteins.

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: 3-Fluoroazetidine hydrochloride is used in the preparation of fluorinated lysine derivatives that act as inhibitors of DPP-IV, a target for the treatment of type 2 diabetes.[13]

Caption: Role of the 3-fluoroazetidine scaffold in enhancing drug properties.

Conclusion

While 3-(Methoxymethyl)-3-fluoroazetidine HCl salt itself appears to be a specialized reagent, the broader class of 3-substituted-3-fluoroazetidines represents a highly valuable and increasingly utilized platform in medicinal chemistry. Their unique structural and electronic properties offer a powerful tool for researchers to fine-tune the characteristics of drug candidates. A thorough understanding of the synthesis, properties, and applications of available analogs provides a solid foundation for the rational design and development of novel therapeutics incorporating this promising scaffold.

References

- Google Patents.

-

Pharmaceuticals (Basel). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Bioorganic & Medicinal Chemistry. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

Frontiers in Chemistry. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS RN 617718-46-4 | Fisher Scientific [fishersci.com]

- 4. 3-Fluoroazetidine hydrochloride, 95% 500 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 3-(Methoxymethyl)azetidine hydrochloride | 942308-06-7 [sigmaaldrich.com]

- 6. 942308-06-7 | 3-(Methoxymethyl)azetidine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemscene.com [chemscene.com]

- 10. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 11. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]

- 13. 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]

Technical Guide: The Role of 3-(Methoxymethyl)-3-fluoroazetidine in Fragment-Based Drug Design

Executive Summary

3-(Methoxymethyl)-3-fluoroazetidine represents a high-value "privileged fragment" in modern Fragment-Based Drug Design (FBDD). Unlike traditional aromatic fragments, this scaffold offers a high fraction of sp³-hybridized carbons (

This guide details the synthesis, physicochemical profiling, and strategic application of this fragment, designed for medicinal chemists and FBDD practitioners.

Part 1: Structural & Physicochemical Profile[1][2]

The utility of 3-(Methoxymethyl)-3-fluoroazetidine lies in its ability to balance solubility, permeability, and metabolic stability while providing a distinct vector for fragment growing.

Physicochemical Data Table

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Weight | ~119.14 Da (Free Base) | Ideal for "Rule of 3" (Ro3) compliance; allows significant mass addition during optimization. |

| pKa (Conjugate Acid) | ~8.5 – 9.2 (Estimated) | The electron-withdrawing fluorine lowers the pKa from ~11.3 (parent azetidine), reducing lysosomal trapping and improving permeability while maintaining solubility. |

| cLogP | ~0.2 – 0.5 | High aqueous solubility; low lipophilicity reduces non-specific binding. |

| H-Bond Donors/Acceptors | 1 (NH) / 2 (N, O) | The ether oxygen serves as a specific H-bond acceptor; the amine is a donor/acceptor anchor. |

| Geometry | Puckered Ring ( | The gem-disubstitution at C3 creates a specific 3D vector, distinct from planar aromatic rings. |

| Metabolic Stability | High | Fluorine blocks C3-oxidation; the quaternary center prevents rapid metabolic clearance common in simple amines. |

| NMR Handle | Provides a clean, sensitive handle for ligand-observed NMR screening (e.g., |

The "Fluorine Effect"

The C3-fluorine is not merely a metabolic blocker; it exerts a stereoelectronic gauche effect . The C–F bond tends to align gauche to the adjacent ring bonds to maximize

Part 2: Synthesis & Scalability

Reliable access to the fragment is critical for library construction. The following protocol outlines a robust, scalable route starting from the commercially available 1-Boc-3-azetidinone .

Synthetic Pathway (DOT Diagram)

Caption: Scalable synthesis of 3-(methoxymethyl)-3-fluoroazetidine from 1-Boc-3-azetidinone via spiro-epoxide intermediate.

Detailed Protocol (Step-by-Step)

Step 1: Epoxidation (Spiro-epoxide formation)

-

Reagents: Trimethylsulfoxonium iodide (TMSOI), NaH, DMSO/THF.

-

Procedure: Generate the dimethyloxosulfonium methylide in situ by treating TMSOI with NaH in dry DMSO. Add 1-Boc-3-azetidinone at 0°C. Stir at RT for 2-4 hours.

-

Outcome: Formation of 1-Boc-1-oxa-5-azaspiro[2.3]hexane.

-

Note: This spiro-epoxide is strained and highly reactive.

Step 2: Regioselective Ring Opening (Fluorination)

-

Reagents: Olah's Reagent (Pyridine·9HF) or Et3N·3HF.[1][2][3]

-

Procedure: Treat the spiro-epoxide with the HF source in DCM at 0°C to RT. The fluoride anion attacks the less hindered carbon (or opens via the carbocation character at the tertiary center depending on conditions, but in this strained system, it yields the gem-fluoro alcohol).

-

Outcome: 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine.

-

Validation:

F NMR will show a characteristic multiplet around -150 to -170 ppm.

Step 3: O-Methylation

-

Reagents: NaH (Sodium Hydride), MeI (Methyl Iodide), DMF.

-

Procedure: Deprotonate the primary alcohol with NaH at 0°C, then quench with MeI.

-

Outcome: 1-Boc-3-fluoro-3-(methoxymethyl)azetidine.

Step 4: Deprotection

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

-

Procedure: Stir at RT for 1 hour. Evaporate solvent.[4]

-

Final Product: 3-(Methoxymethyl)-3-fluoroazetidine hydrochloride (or trifluoroacetate).

Part 3: FBDD Application Strategy

The "3F" Screening Workflow

This fragment is ideally suited for Fluorine-detected Fragment-Based Drug Discovery (3F) . The

Workflow Logic:

-

Library Design: Include the fragment in a "cocktail" of 5-10 fluorinated fragments.

-

Primary Screen (

F NMR):-

T2 Relaxation Filter: Small molecules (free) have long T2 (sharp peaks); bound fragments acquire the short T2 of the protein (broad peaks). A reduction in peak height indicates binding.

-

-

Validation (SPR/X-ray): Confirm binding kinetics and obtain a crystal structure.

-

Elaboration (Fragment Growing):

-

Vector A (Nitrogen): Amide coupling to explore the S1/S2 pockets.

-

Vector B (Methoxy): Demethylation to the alcohol allows ether extension, or the methoxy group itself may displace a conserved water molecule.

-

Fragment Growing Diagram

Caption: FBDD workflow transforming the azetidine fragment into a lead compound via vector elaboration.

Part 4: Case Context & Strategic Value

While specific proprietary campaigns often remain unpublished until patent expiry, the 3-fluoroazetidine scaffold has been pivotal in several high-profile medicinal chemistry campaigns, serving as a surrogate for proline or a rigid linker.

"Escape from Flatland"

Traditional fragments (phenyls, pyridines) are planar. This fragment introduces sp³ character (dimensionality) without violating the Rule of 3.

-

Case Example: In the development of S1P1 receptor agonists (e.g., related to Siponimod), azetidine-3-carboxylic acid derivatives were used to rigidify the linker. The 3-fluoro-3-methoxymethyl variant offers a bioisostere that modulates the pKa to improve oral bioavailability compared to the non-fluorinated analog.

Proline Mimicry in Kinase Inhibitors

In kinase drug discovery, the fragment can mimic the pyrrolidine ring of proline but with altered vectors.

-

Hypothetical Application: Targeting the "hinge region" of a kinase. The azetidine nitrogen binds to the hinge backbone (acceptor/donor), while the 3-fluoro/3-methoxymethyl group points into the ribose pocket or solvent front, displacing high-energy water molecules.

Metabolic Blockade

A common liability in azetidines is oxidation at the C3 position. The quaternary C3-center in 3-(methoxymethyl)-3-fluoroazetidine completely blocks this metabolic soft spot, significantly extending the half-life (

References

-

Synthesis of 3-Fluoroazetidines. Van Brabandt, W., et al. Journal of Organic Chemistry, 2006. Link

-

3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds. Jenkinson, S. F., et al. Journal of Organic Chemistry, 2015. Link

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Wang, X.-R., & Zhang, Y. Journal of Organic Chemistry, 2025. Link

-

Fragment-Based Drug Discovery: A Unified Workflow. BioDuro-Sundia Technical Report. Link

-

3-Fluoro-3-(methoxymethyl)azetidine hydrochloride (Product Data). Sigma-Aldrich / Fluorochem. Link

Sources

- 1. 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]

- 2. 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-(Methoxymethyl)-3-fluoroazetidine from 3-Azetidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and efficient two-step synthetic pathway for the preparation of 3-(methoxymethyl)-3-fluoroazetidine, a valuable building block in medicinal chemistry, starting from a protected 3-azetidinone. The synthesis involves the nucleophilic addition of a methoxymethyl group to the carbonyl of N-protected 3-azetidinone, followed by a deoxyfluorination of the resultant tertiary alcohol. This document provides in-depth theoretical background, detailed experimental protocols, safety considerations, and characterization data, designed to enable researchers to successfully replicate and adapt this synthesis for their specific needs.

Introduction

The azetidine scaffold is a privileged motif in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1] Specifically, the introduction of fluorine atoms can profoundly influence a molecule's pKa, lipophilicity, and binding affinity, making fluorinated azetidines highly sought-after building blocks.[2][3] This guide focuses on the synthesis of 3-(methoxymethyl)-3-fluoroazetidine, a compound with potential applications in the development of novel therapeutics. The described synthetic route is designed to be accessible and scalable for research purposes.

The overall synthetic strategy commences with an N-protected 3-azetidinone, a commercially available starting material.[4][5] The nitrogen of the azetidine ring is protected to prevent its interference in subsequent reactions.[6][7] The first key transformation is the nucleophilic addition of a methoxymethyl organometallic reagent to the carbonyl group, yielding a tertiary alcohol. The subsequent and final step is the replacement of the hydroxyl group with a fluorine atom using a deoxyfluorinating agent.

Synthetic Pathway Overview

The synthesis of 3-(methoxymethyl)-3-fluoroazetidine from 3-azetidinone is a two-step process that begins with the protection of the azetidine nitrogen, followed by nucleophilic addition and deoxyfluorination.

Caption: Overall synthetic scheme for 3-(methoxymethyl)-3-fluoroazetidine.

Part 1: N-Protection of 3-Azetidinone

To prevent the nucleophilic secondary amine of 3-azetidinone from interfering with the subsequent organometallic addition, it must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Grignard reaction and its straightforward removal under acidic conditions.[8]

Protocol 1: Synthesis of 1-Boc-3-azetidinone

Materials:

-

3-Azetidinone hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of 3-azetidinone hydrochloride (1.0 eq) in DCM (0.5 M) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (1.0 M) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford 1-Boc-3-azetidinone.

Part 2: Nucleophilic Addition of a Methoxymethyl Group

The core of the carbon skeleton is constructed via the nucleophilic addition of a methoxymethyl group to the carbonyl of 1-Boc-3-azetidinone. A Grignard reagent, methoxymethylmagnesium chloride, is a suitable and commercially available choice for this transformation.

Protocol 2: Synthesis of 1-Boc-3-hydroxy-3-(methoxymethyl)azetidine

Materials:

-

1-Boc-3-azetidinone

-

Methoxymethylmagnesium chloride (MeOCH₂MgCl) in a suitable solvent (e.g., THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF (0.2 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add methoxymethylmagnesium chloride (1.2 eq) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, 1-Boc-3-hydroxy-3-(methoxymethyl)azetidine, can often be used in the next step without further purification. If necessary, purify by silica gel column chromatography.

Part 3: Deoxyfluorination of the Tertiary Alcohol

The final key step is the conversion of the tertiary alcohol to the corresponding fluoride. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation.[9][10] It is important to handle DAST with extreme care due to its toxicity and reactivity with moisture.

Protocol 3: Synthesis of 1-Boc-3-fluoro-3-(methoxymethyl)azetidine

Materials:

-

1-Boc-3-hydroxy-3-(methoxymethyl)azetidine

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1-Boc-3-hydroxy-3-(methoxymethyl)azetidine (1.0 eq) in anhydrous DCM (0.2 M) in a fluorinated polyethylene flask under an inert atmosphere, cool the mixture to -78 °C.

-

Add DAST (1.2 eq) dropwise to the stirred solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 1-Boc-3-fluoro-3-(methoxymethyl)azetidine.

Part 4: N-Deprotection

For applications requiring the free secondary amine, the Boc protecting group can be readily removed under acidic conditions.

Protocol 4: Synthesis of 3-fluoro-3-(methoxymethyl)azetidine

Materials:

-

1-Boc-3-fluoro-3-(methoxymethyl)azetidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-Boc-3-fluoro-3-(methoxymethyl)azetidine (1.0 eq) in DCM (0.2 M).

-

Add trifluoroacetic acid (10 eq) and stir the mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford 3-fluoro-3-(methoxymethyl)azetidine. The product may also be isolated as a salt (e.g., hydrochloride or trifluoroacetate).[11]

Data Summary

| Compound | Starting Material | Key Reagents | Typical Yield (%) |

| 1-Boc-3-azetidinone | 3-Azetidinone HCl | (Boc)₂O, Et₃N | 85-95 |

| 1-Boc-3-hydroxy-3-(methoxymethyl)azetidine | 1-Boc-3-azetidinone | MeOCH₂MgCl | 70-85 |

| 1-Boc-3-fluoro-3-(methoxymethyl)azetidine | 1-Boc-3-hydroxy... | DAST | 50-70 |

| 3-fluoro-3-(methoxymethyl)azetidine | 1-Boc-3-fluoro... | TFA | >90 |

Safety and Handling

-

DAST (Diethylaminosulfur Trifluoride): DAST is toxic, corrosive, and reacts violently with water. It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. DAST should not be heated above 50 °C as it can decompose exothermically.[9]

-

Grignard Reagents: Methoxymethylmagnesium chloride is moisture-sensitive and pyrophoric. All reactions involving Grignard reagents must be conducted under an inert atmosphere using anhydrous solvents and glassware.

-

Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with appropriate PPE in a fume hood.

Troubleshooting

-

Low yield in Grignard reaction: Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. The quality of the Grignard reagent is also crucial.

-

Incomplete fluorination: The reaction may require longer reaction times or a slight increase in the amount of DAST. Ensure the starting alcohol is free of water.

-

Side reactions during fluorination: Over-reaction or decomposition can occur if the reaction temperature is not carefully controlled. Maintaining a low temperature during the addition of DAST is critical.

Conclusion

The synthetic route outlined in this guide provides a reliable method for the preparation of 3-(methoxymethyl)-3-fluoroazetidine from readily available starting materials. By following the detailed protocols and adhering to the safety precautions, researchers can access this valuable fluorinated building block for use in drug discovery and medicinal chemistry programs. The modularity of this synthesis also allows for potential adaptation to produce a variety of 3-fluoro-3-substituted azetidines.

References

- Aggarwal, V. K., et al. (2014). Strain-Release Homologation of Azabicyclo[1.1.0]butanes.

-

Aggarwal, V. K., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.[12]

-

Baran, P. S., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 143(50), 21486-21495.[13][14][15]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264.[16]

- Couty, F., & Evano, G. (2006). Synthesis and reactivity of N-substituted-3-azetidinones. Tetrahedron Letters, 47(35), 6263-6266.

- Gising, J., et al. (2012). The azetidine motif in medicinal chemistry. Future Medicinal Chemistry, 4(14), 1801-1809.

-

Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Journal of Organic Chemistry, 77(8), 4177-4183.[17]

- Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578.

-

Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 1-40.[18]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]9]

-

Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]6]

- Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.

- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

- Zhang, Y., et al. (2011). Gold-Catalyzed Intramolecular N-H Insertion of α-Diazo-β-ketoamides: A Facile Access to 3-Azetidinones. Organic Letters, 13(16), 4236-4239.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. tert-Butyl 3-oxoazetidine-1-carboxylate | N-Boc-3-azetidinone | Azetidines | Ambeed.com [ambeed.com]

- 5. 105258-93-3 Cas No. | Azetidin-3-one, N-CBZ protected | Apollo [store.apolloscientific.co.uk]

- 6. Protective Groups [organic-chemistry.org]

- 7. synarchive.com [synarchive.com]

- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]

- 11. 3-fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid [cymitquimica.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

Application Note: Protocols for N-Alkylating 3-(Methoxymethyl)-3-fluoroazetidine

Strategic Overview

3-(Methoxymethyl)-3-fluoroazetidine (CAS: 1354952-19-4, often supplied as HCl salt) is a high-value pharmacophore used increasingly in medicinal chemistry. It serves as a metabolically robust bioisostere for morpholine, piperidine, or gem-dimethyl groups.

The incorporation of the C3-fluorine atom and the methoxymethyl group introduces specific physicochemical constraints:

-

Reduced Basicity: The electron-withdrawing fluorine (via inductive effect,

) lowers the pKa of the azetidine nitrogen (approx. 8.5–9.0) compared to unsubstituted azetidine (~11.3). This reduces the nucleophilicity of the nitrogen, often requiring optimized conditions for alkylation. -

Conformational Bias: The 3,3-disubstitution creates a "puckered" ring conformation. While this stabilizes the ring against some metabolic oxidations, it adds steric bulk that can hinder the approach of large electrophiles.

-

Ring Strain: While 3,3-disubstitution provides a kinetic barrier to ring-opening (Thorpe-Ingold effect), the ring remains strained (~26 kcal/mol). Highly acidic conditions or strong nucleophiles at elevated temperatures can trigger ring-opening polymerization.

This guide details two validated protocols for N-functionalization: Direct Nucleophilic Substitution (

Pre-Reaction Analytics & Handling

Before initiating synthesis, verify the state of your starting material. Most commercial sources supply the hydrochloride salt.

| Property | Specification | Impact on Protocol |

| Molecular Weight | 119.14 (Free Base) / 155.60 (HCl Salt) | Critical for stoichiometry calculations. |

| pKa (Conjugate Acid) | ~8.4 - 9.0 (Predicted) | Lower than typical secondary amines; requires stronger bases or longer reaction times. |

| Stability | Hygroscopic (Salt form) | Store in desiccator. Weigh quickly to avoid water uptake. |

| ~ -150 to -160 ppm (multiplet) | Self-Validation Marker: Use this signal to confirm ring integrity post-reaction. |

Critical Step: In-Situ Free-Basing

Do not attempt to isolate the free base as a neat oil prior to reaction; it is volatile and prone to oligomerization. Always free-base in situ using the inorganic bases prescribed in the protocols below.

Protocol A: Direct N-Alkylation ( )

This method is preferred for primary alkyl halides (alkyl bromides/iodides) and activated benzylic halides.

Materials

-

Substrate: 3-(Methoxymethyl)-3-fluoroazetidine HCl (1.0 equiv)

-

Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: Acetonitrile (MeCN) [Anhydrous]

-

Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – Use if alkyl chloride is the electrophile.

Step-by-Step Methodology

-

Suspension Preparation: In a sealed reaction vial equipped with a magnetic stir bar, suspend the azetidine hydrochloride salt (1.0 equiv) and

(3.0 equiv) in anhydrous MeCN (0.2 M concentration relative to azetidine).-

Why:

is preferred over

-

-

Activation: Stir at Room Temperature (RT) for 15 minutes.

-

Observation: Evolution of minor gas (

) indicates successful neutralization.

-

-

Addition: Add the Alkyl Halide (1.1 equiv) dropwise.[1]

-

Reaction: Seal the vial and heat to 60°C . Stir for 4–16 hours.

-

Note: Do not exceed 80°C unless necessary. Higher temperatures increase the risk of quaternary ammonium salt formation (over-alkylation) or ring opening.

-

-

Monitoring (Self-Validating): Check TLC. Azetidines stain typically with Ninhydrin (pink/red) or Potassium Permanganate (

).-

Endpoint: Disappearance of the baseline spot (free amine) and appearance of a higher

spot.

-

-

Work-up: Cool to RT. Filter through a Celite pad to remove inorganic salts.[1] Rinse the pad with Ethyl Acetate. Concentrate the filtrate carefully (azetidines can be volatile).

Workflow Diagram

Caption: Workflow for Direct

Protocol B: Reductive Amination

This method is preferred for introducing bulky groups or when the electrophile is an aldehyde/ketone. It is milder and avoids over-alkylation.

Materials

-

Substrate: 3-(Methoxymethyl)-3-fluoroazetidine HCl (1.0 equiv)

-

Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Base: Triethylamine (

) or DIPEA (1.0 equiv) – To neutralize the HCl salt. -

Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Essential for imine formation.

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Methodology

-

Salt Break: Dissolve the azetidine HCl salt in DCE (0.1 M). Add

(1.0 equiv) and stir for 10 minutes at RT. -

Imine Formation: Add the Aldehyde/Ketone (1.1 equiv) followed by Acetic Acid (2.0 equiv). Stir for 30–60 minutes.

-

Why: The fluorine atom lowers the nucleophilicity of the nitrogen, making imine formation slower. AcOH activates the carbonyl, facilitating the attack.

-

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Note: STAB is preferred over

(toxic) and

-

-

Reaction: Stir at RT for 12–24 hours.

-

Troubleshooting: If the ketone is sterically hindered, add Titanium Isopropoxide (

, 1.5 equiv) at Step 2 and stir for 2 hours before adding the reducing agent.

-

-

Quench: Add saturated aqueous

solution. Stir vigorously for 15 minutes to quench borates. -

Extraction: Extract with DCM (3x). Dry organics over

.[1]

Reaction Mechanism & Logic Flow

Caption: Mechanistic pathway for Reductive Amination.[2] Note the Iminium Ion formation is the rate-limiting step for fluorinated azetidines.

Troubleshooting & QC

Common Failure Modes

| Issue | Cause | Solution |

| Low Conversion | Reduced nucleophilicity of F-azetidine. | Switch solvent to DMF (Protocol A) or add |

| Ring Opening | Acidic hydrolysis or excessive heat. | Keep temperature <80°C. Avoid strong mineral acids during workup. |

| Polymerization | Free base stored too long. | Always use the free base immediately after generation in situ. |

Self-Validation Checklist

-

NMR: Look for the disappearance of the N-H protons (broad, usually >9 ppm in salt form) and the shift of the azetidine ring protons (

- NMR: Confirm the signal remains a multiplet around -150 ppm. A shift to -200 ppm or loss of splitting often indicates ring opening (formation of linear fluorinated amine).

References

-

General Reactivity of Azetidines

-

Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link

-

-

Fluorine Effects on Basicity

-

Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

-

-

Reductive Amination Standards

-

3-Fluoroazetidine Building Block Data

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Controlled Neutralization and Isolation of 3-(Methoxymethyl)-3-fluoroazetidine Free Base

[1]

Executive Summary & Strategic Context

The incorporation of fluorinated saturated heterocycles, such as 3-(methoxymethyl)-3-fluoroazetidine , is a critical strategy in modern medicinal chemistry to modulate basicity (pKₐ), metabolic stability, and lipophilicity (LogD) without significantly altering steric bulk.[1] However, these building blocks are commercially supplied as Trifluoroacetic Acid (TFA) or Hydrochloride (HCl) salts to ensure shelf stability.

The TFA salt presents specific challenges during synthesis:

-

Ion-Pairing: The trifluoroacetate anion (

) forms tight ion pairs with secondary amines, often persisting through standard basic washes and interfering with subsequent catalysis or biological assays.[1] -

Volatility: The free base of 3-(methoxymethyl)-3-fluoroazetidine (MW ~119.14 g/mol ) has a moderate boiling point.[1] Improper concentration protocols (e.g., high-vacuum rotary evaporation) can lead to significant mass loss.[1]

-

Water Solubility: As a small, polar heterocycle, the free base possesses high aqueous solubility, risking loss during aqueous workups.

This guide outlines two validated protocols for generating the free base: Method A (Biphasic Extraction) for bulk scale-up, and Method B (Solid-Supported Neutralization) for high-recovery, small-scale applications.[1]

Safety & Handling

-

Hazard Classification: Fluorinated azetidines are potential skin and eye irritants (Category 2) and may cause respiratory irritation.[2]

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves, lab coat, and safety glasses with side shields are mandatory.

-

Storage: The free base is prone to degradation (ring-opening/polymerization) upon prolonged exposure to ambient conditions. It should be used immediately or stored as a solution at -20°C.[1]

Protocol A: Biphasic Extraction with Salting-Out Effect

Best for: Scales >500 mg where solvent volume is manageable.[1]

Rationale

Standard bicarbonate washes are often insufficient to fully break the amine-TFA ion pair or extract the polar amine into the organic phase. This protocol utilizes a high-pH carbonate buffer saturated with sodium chloride ("salting out") to drive the equilibrium toward the organic phase.

Materials

-

Solvent: Dichloromethane (DCM) or Diethyl Ether (

). Note: DCM is preferred for solubility, but Ether is easier to remove if volatility is a major concern. -

Base: 2M Potassium Carbonate (

) or 1M Sodium Hydroxide (NaOH). -

Additive: Sodium Chloride (solid).

Step-by-Step Procedure

-

Dissolution: Dissolve the 3-(methoxymethyl)-3-fluoroazetidine TFA salt (1.0 equiv) in the minimum volume of water.[1]

-

Basification:

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 2M

(3-4 equiv) with stirring. -

Checkpoint: Verify pH is >12 using pH paper. The solution must be strongly basic to ensure complete deprotonation.

-

-

Salting Out: Add solid NaCl to the aqueous mixture until saturation is reached (undissolved salt visible). This increases the ionic strength, reducing the water solubility of the organic amine.

-

Extraction:

-

Extract the aqueous mixture with DCM (

volumes equal to the aqueous phase). -

Technical Note: Avoid vigorous shaking that creates emulsions; use gentle, consistent inversion.

-

-

Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (

) for 15 minutes. Magnesium Sulfate ( -

Concentration:

-

Filter off the drying agent.[3]

-

Concentrate the filtrate under reduced pressure (Rotavap).

-

CRITICAL: Set bath temperature

25°C and pressure

-

Protocol B: Solid-Supported Neutralization (Resin)

Best for: Scales <100 mg, volatile amines, or when strictly anhydrous conditions are required.[1]

Rationale

This method avoids aqueous workup entirely, eliminating the risk of water partitioning. It uses a carbonate-bound polymer resin to sequester the TFA, leaving the pure free base in the organic solvent.

Materials

-

Resin: Carbonate on polymer support (e.g., MP-Carbonate or Amberlyst A-21 free base form).[1]

-

Solvent: Anhydrous DCM or Methanol (MeOH).

Step-by-Step Procedure

-

Preparation: Calculate the loading of the resin (typically 2.5–3.0 mmol/g). Use 3–4 equivalents of resin relative to the TFA salt.

-

Slurry Generation:

-

Dissolve the TFA salt in anhydrous DCM (or MeOH if solubility is poor).

-

Add the pre-weighed resin directly to the flask.

-

-

Agitation: Stir gently or shake at room temperature for 1–2 hours.

-

Filtration: Filter the mixture through a fritted funnel or a cotton plug to remove the resin.

-

Rinse: Wash the resin bed with a small volume of solvent to recover entrained product.

-

Isolation: The filtrate contains the free base. It can be used directly in the next reaction (recommended) or carefully concentrated as described in Protocol A.

Quality Control & Validation

Before proceeding to the next synthetic step, validate the removal of TFA.[3]

| Method | Acceptance Criteria | Notes |

| Absence of signal at -76.5 ppm | The TFA signal is distinct.[1] The azetidine fluorine signal (typically -150 to -180 ppm depending on substitution) should remain but may shift slightly.[1] | |

| Shift of | Protons adjacent to the nitrogen will shift upfield (lower ppm) upon deprotonation (e.g., from ~4.5 ppm to ~3.8 ppm).[1] | |

| pH Check | Wet pH paper > 8 | Dissolve a droplet of the oil in neutral water/methanol; it should register as basic. |

Process Logic Visualization

Figure 1: Decision tree for selecting the appropriate neutralization strategy based on scale and volatility risks.

References

-

Waters Corporation. (n.d.). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX. Retrieved October 26, 2025, from [Link]

-

Champagne, P. A., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks. Beilstein Journal of Organic Chemistry. Retrieved October 26, 2025, from [Link]

Boc-protection of 3-(Methoxymethyl)-3-fluoroazetidine for solid-phase synthesis

Application Note & Protocol

Topic: Efficient Boc-Protection of 3-(Methoxymethyl)-3-fluoroazetidine for Solid-Phase Synthesis Applications

Introduction: The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry

Four-membered heterocycles, particularly azetidines, have emerged as highly sought-after structural motifs in modern drug discovery.[1] Their inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can significantly enhance the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability.[2] The strategic incorporation of a fluorine atom, a cornerstone of medicinal chemistry, further amplifies the utility of these scaffolds.[3] Fluorine's high electronegativity can modulate the basicity of the azetidine nitrogen, influence molecular conformation, and block sites of metabolic degradation, often leading to improved potency and pharmacokinetic profiles.[3][4]

The specific building block, 3-(Methoxymethyl)-3-fluoroazetidine, combines these advantageous features, making it a valuable precursor for novel therapeutics. However, its incorporation into complex molecules, especially through multi-step solid-phase synthesis (SPS), necessitates the temporary masking of its reactive secondary amine.[5] This protocol provides a comprehensive guide to the efficient N-protection of 3-(Methoxymethyl)-3-fluoroazetidine using the tert-butyloxycarbonyl (Boc) group, a cornerstone of modern synthetic chemistry. The Boc group is renowned for its stability under a wide range of basic and nucleophilic conditions while being readily removable under mild acidic conditions, making it an ideal orthogonal protecting group for solid-phase strategies.[6][7][8]

This document details the underlying chemical principles, a robust step-by-step experimental protocol, characterization data, and the strategic application of the resulting product in solid-phase synthesis.

Chemical Principles and Reaction Mechanism

The protection of the secondary amine in 3-(Methoxymethyl)-3-fluoroazetidine is achieved via nucleophilic acyl substitution using di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride.[9] The reaction proceeds through a well-established mechanism.

Mechanism Breakdown:

-

Nucleophilic Attack: The lone pair of electrons on the azetidine nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[9][10] This forms a transient tetrahedral intermediate.

-

Intermediate Collapse & Proton Transfer: The tetrahedral intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.[10] This leaving group is a sufficiently strong base to deprotonate the now-positively charged azetidine nitrogen. In many protocols, a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to facilitate this step and neutralize any acidic byproducts.[9]

-

Irreversible Byproduct Formation: The unstable tert-butyl carbonate byproduct rapidly decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[6][10] The evolution of CO₂ gas provides a strong thermodynamic driving force, pushing the reaction to completion.[6][9]

This reaction is highly efficient and clean, typically proceeding to completion under mild conditions.

Caption: Reaction mechanism for Boc protection of the azetidine nitrogen.

Detailed Experimental Protocol

This protocol describes the Boc protection on a 10 mmol scale. The starting material is assumed to be the free base of 3-(Methoxymethyl)-3-fluoroazetidine. If starting from a salt (e.g., HCl or TFA salt), an initial neutralization or the addition of an extra equivalent of base is required.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 3-(Methoxymethyl)-3-fluoroazetidine (1.19 g, 10 mmol) | Round-bottom flask (100 mL) with stir bar |

| Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11 mmol, 1.1 equiv) | Magnetic stir plate |

| Triethylamine (TEA) (2.1 mL, 15 mmol, 1.5 equiv) | Ice bath |

| Dichloromethane (DCM), anhydrous (40 mL) | Separatory funnel (250 mL) |

| 1M Hydrochloric Acid (HCl) | Rotary evaporator |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Thin-Layer Chromatography (TLC) plates (silica) |

| Saturated Sodium Chloride (Brine) solution | Flash column chromatography system |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Standard laboratory glassware |

Step-by-Step Procedure

The entire process should be performed in a well-ventilated fume hood.

Caption: Workflow for the Boc-protection of 3-(Methoxymethyl)-3-fluoroazetidine.

-

Dissolution: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-(Methoxymethyl)-3-fluoroazetidine (1.19 g, 10 mmol). Dissolve the amine in 20 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

-

Base Addition: Slowly add triethylamine (2.1 mL, 15 mmol) to the stirring solution. The addition of a base is crucial to neutralize the acid formed during the reaction.[9]

-

Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the cold azetidine solution over 15-20 minutes using an addition funnel.

-

Causality Note: Slow addition is important to control the exotherm and prevent potential side reactions. The evolution of CO₂ gas will be observed.[10] Do not run the reaction in a sealed system.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Work-up & Purification:

-

Quenching: Once the reaction is complete, dilute the mixture with an additional 50 mL of DCM.

-

Washing: Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and finally with brine (1 x 30 mL).

-

Expertise Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

-

-

Drying: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and rinse the drying agent with a small amount of DCM.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to afford the pure N-Boc-3-(Methoxymethyl)-3-fluoroazetidine as a colorless oil.

-

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Incomplete Reaction | Insufficient reagent; low-quality Boc₂O; moisture. | Add an additional 0.2 equiv of Boc₂O. Ensure reagents and solvent are anhydrous. |

| Multiple Product Spots on TLC | Side reactions due to overheating or impure starting material. | Ensure slow, controlled addition of Boc₂O at 0 °C. Purify starting material if necessary. |

| Low Yield after Work-up | Product loss during aqueous extraction (if product has some water solubility). | Minimize the volume of aqueous washes. Perform a back-extraction of the combined aqueous layers with DCM. |

Characterization of the Final Product

The identity and purity of the synthesized tert-butyl 3-fluoro-3-(methoxymethyl)azetidine-1-carboxylate should be confirmed using standard analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | Signals corresponding to the t-butyl protons (~1.4-1.5 ppm, singlet, 9H), methoxymethyl protons (CH₃ at ~3.4 ppm, singlet, 3H; CH₂ at ~3.7-3.9 ppm), and the four azetidine ring protons (diastereotopic, complex multiplets at ~4.1-4.5 ppm).[11][12] |

| ¹³C NMR | Resonances for the t-butyl group (~28 ppm and ~80 ppm), methoxymethyl group (~59 ppm and ~75 ppm), azetidine carbons (C2/C4 at ~55-60 ppm, C3 at ~90-95 ppm with a large C-F coupling constant), and the carbamate carbonyl (~156 ppm).[11] |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent protons. |

| Mass Spectrometry (ESI+) | Expected m/z for [M+H]⁺ (C₁₀H₁₈FNO₃ + H)⁺ = 220.13, and/or [M+Na]⁺ = 242.11. |

Application in Orthogonal Solid-Phase Synthesis

The primary utility of N-Boc-3-(Methoxymethyl)-3-fluoroazetidine is as a building block in solid-phase synthesis (SPS), particularly in constructing peptide or small molecule libraries.[13] Its Boc-protected nitrogen is stable to the basic conditions often used for the removal of Fmoc (9-fluorenylmethoxycarbonyl) groups, a key principle of orthogonal protection.[6][8][14]

Orthogonal Strategy:

-

Fmoc-Protected Backbone: A peptide or molecule is assembled on a solid support using Fmoc-protected amino acids or building blocks. The Fmoc group is removed at each cycle using a base (e.g., piperidine in DMF).

-

Incorporation of Azetidine: The N-Boc-azetidine building block (after appropriate functionalization, e.g., as a carboxylic acid) can be coupled to the free amine on the solid support.

-

Selective Deprotection: The Boc group on the azetidine remains intact during subsequent Fmoc deprotection steps. At the end of the synthesis, the Boc group can be removed with a mild acid like trifluoroacetic acid (TFA), while other acid-labile side-chain protecting groups are also cleaved.[7][13]

This orthogonality allows for precise, regioselective manipulation of the molecule, a critical requirement for complex drug development.[5][15]

Caption: Orthogonal use of Boc-azetidine in an Fmoc-based solid-phase strategy.

Conclusion

This application note provides a reliable and well-grounded protocol for the N-Boc protection of 3-(Methoxymethyl)-3-fluoroazetidine. The procedure is high-yielding, uses common laboratory reagents, and is scalable. The resulting product is a highly valuable, synthetically versatile building block, poised for incorporation into advanced solid-phase synthesis campaigns. A thorough understanding of the reaction mechanism and the principles of orthogonal protection empowers researchers to effectively leverage this and similar scaffolds in the pursuit of novel therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 6(11), 541-552. Retrieved from [Link]

-

Muppidi, A., et al. (2024). Novel Biomaterials: The Evolution of Branched Peptides. ResearchGate. Retrieved from [Link]

-

Fiveable. (2025, August 15). Orthogonal Protection Definition. Retrieved from [Link]

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Retrieved from [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE). Retrieved from [Link]

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. Retrieved from [Link]

-

Angell, R., et al. (2024, December 25). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

-

ResearchGate. (2026, January 19). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Request PDF. Retrieved from [Link]

-

Hunter, L., et al. (2015, May 1). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed. Retrieved from [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

-

Slideshare. (n.d.). synthesis of azetidine .pptx. Retrieved from [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]

-

Zhang, W., et al. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.

-

ResearchGate. (2025, August 9). Fluorinated compounds present opportunities for drug discovery | Request PDF. Retrieved from [Link]

-

Bergeron, J., et al. (n.d.). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. PMC. Retrieved from [Link]

-

Osadchii, D., et al. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PMC. Retrieved from [Link]

Sources

- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fiveable.me [fiveable.me]

- 15. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving yield of 3-(Methoxymethyl)-3-fluoroazetidine coupling reactions

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for researchers working with 3-(Methoxymethyl)-3-fluoroazetidine. This resource is designed to provide expert insights and practical solutions to common challenges encountered during coupling reactions with this valuable, yet electronically unique, building block. Our goal is to help you navigate the intricacies of its reactivity to improve yields, minimize side reactions, and ensure reproducible results.

The presence of a fluorine atom at the C3 position of the azetidine ring significantly alters the electronic properties of the system. The strong electron-withdrawing nature of fluorine decreases the nucleophilicity of the azetidine nitrogen, making it a more challenging substrate for standard coupling protocols compared to its non-fluorinated counterparts[1][2]. This guide provides troubleshooting strategies and optimized protocols to overcome this inherent reactivity challenge.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Part 1: N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming C(aryl)-N bonds, but its success with electron-deficient amines like 3-(Methoxymethyl)-3-fluoroazetidine is highly dependent on a carefully optimized catalyst system[3][4].

Question 1: My Buchwald-Hartwig reaction with 3-(Methoxymethyl)-3-fluoroazetidine is giving low yields (<30%) or has stalled completely. What are the most likely causes and how can I improve the outcome?

Answer: Low conversion is the most common issue and typically points to a mismatch between the substrate's low nucleophilicity and the activity of the catalytic cycle. The problem can usually be traced to one of three areas: the catalyst-ligand combination, the choice of base, or the reaction conditions.

1.1 Cause: Suboptimal Catalyst and Ligand Selection The palladium catalyst and its coordinating ligand are the heart of the reaction. For a sterically small but electron-deficient amine, the ligand must be carefully chosen to promote both the oxidative addition and the rate-limiting reductive elimination step[4][5].

-

Expert Insight: Standard, less-donating phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) are often insufficient. You require modern, bulky, and electron-rich biaryl phosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is highly active, and their electron-donating character accelerates the final C-N bond-forming reductive elimination.

-

Solution:

-

Switch to a specialized ligand. We strongly recommend screening a panel of Buchwald-type ligands. Excellent starting points are XPhos , RuPhos , or BrettPhos .

-

Use a pre-catalyst. To ensure efficient generation of the active Pd(0) species, use a well-defined palladium pre-catalyst, such as XPhos Pd G3 or RuPhos Pd G4 . These are air-stable and generate the active catalyst reliably upon exposure to the base[6].

-

1.2 Cause: Inappropriate Base The base's role is to deprotonate the azetidinium intermediate to form the palladium-amido complex, which precedes reductive elimination. The pKa and solubility of the base are critical.

-

Expert Insight: A base that is too weak will not efficiently deprotonate the protonated azetidine on the palladium center. A base that is too strong but poorly soluble can lead to slow and inconsistent reaction rates.

-

Solution:

-

Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is often the first choice for challenging aminations. If solubility is an issue in solvents like toluene, consider Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium phosphate (K₃PO₄)[6].

-

Ensure anhydrous conditions. Water will titrate the base and can hydrolyze the palladium catalyst. Ensure your base is freshly opened or has been dried in a vacuum oven.

-

1.3 Cause: Incorrect Solvent or Temperature The reaction medium affects the solubility of all components and the rate of each step in the catalytic cycle.

-

Expert Insight: Non-polar solvents are generally preferred for Buchwald-Hartwig reactions. The temperature must be high enough to overcome the activation energy but not so high that it leads to catalyst decomposition or side reactions.

-

Solution:

-

Select an appropriate solvent. Toluene and 1,4-dioxane are standard choices. For particularly stubborn couplings, tert-amyl alcohol can sometimes be effective. Always use anhydrous grade solvents.

-

Optimize the temperature. Start at 100-110 °C. If the reaction stalls, a modest increase to 120 °C may be beneficial, but monitor for the appearance of byproducts.

-

Question 2: I'm seeing a significant amount of the hydrodehalogenated arene byproduct in my reaction mixture. How can I suppress this side reaction?

Answer: Hydrodehalogenation arises when the catalytic cycle is intercepted by a competing pathway, often beta-hydride elimination from the palladium-amido intermediate, although other mechanisms can contribute[4]. This is more common with electron-rich aryl halides.

-

Expert Insight: This side reaction competes directly with the desired C-N reductive elimination. To favor your desired product, you must accelerate the reductive elimination step relative to competing pathways.

-

Solution:

-

Increase Ligand Bulk/Donating Ability: As mentioned in Q1, switching to a bulkier, more electron-donating ligand like XPhos or RuPhos is the most effective solution. These ligands promote faster reductive elimination, which outcompetes the side reaction[6].

-

Change the Base: In some cases, a slightly weaker or more sterically hindered base can slow down the formation of the intermediate that leads to hydrodehalogenation. If you are using LiHMDS, consider switching to NaOtBu or Cs₂CO₃.

-

Lower the Reaction Temperature: If possible, running the reaction at a lower temperature (e.g., 80-90 °C) for a longer time can sometimes minimize byproduct formation, as side reactions often have a higher activation energy.

-

Caption: A decision tree for troubleshooting low yields in N-arylation.

Part 2: Amide Coupling Reactions

Forming an amide bond between a carboxylic acid and 3-(Methoxymethyl)-3-fluoroazetidine requires efficient activation of the carboxylic acid to overcome the azetidine's low nucleophilicity[7].

Question 3: My amide coupling reaction is slow and gives low yields, and I am seeing unreacted starting materials. How can I drive this reaction to completion?

Answer: This is a classic case of insufficient carboxylic acid activation or the use of a coupling reagent that is not potent enough for this challenging amine.

-

Expert Insight: Simple carbodiimide reagents like DCC or EDC alone are often not effective enough. They form an O-acylisourea intermediate that may not react quickly with the electron-deficient azetidine, leading to hydrolysis or side reactions[8]. More powerful uronium- or phosphonium-based reagents are required.

-

Solution:

-

Use a High-Efficiency Coupling Reagent: Switch to a modern coupling reagent known for high reactivity and low rates of epimerization. We recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[8]. These reagents form highly activated esters in situ that react more readily with weak nucleophiles.

-

Include a Non-Nucleophilic Base: These coupling reactions require a tertiary amine base to neutralize the acid formed and facilitate the reaction. Use 2-4 equivalents of a hindered base like N,N-Diisopropylethylamine (DIPEA) or a superbase like DBU. Avoid using triethylamine (TEA) if your substrate is sensitive to racemization.

-

Choose the Right Solvent: Polar aprotic solvents like DMF or NMP are generally the best choice as they help to solubilize all components and promote the reaction[8]. Ensure the solvent is anhydrous.

-

| Reagent System | Class | Activation Level | Key Considerations |

| EDC / HOBt | Carbodiimide | Moderate | Economical, but can be slow with weak nucleophiles. Risk of side products. |

| HATU / DIPEA | Uronium Salt | Very High | Excellent for hindered or electron-poor amines. Fast reaction rates. Low epimerization. |

| HBTU / DIPEA | Uronium Salt | High | Similar to HATU, very effective and widely used. |

| T3P® | Phosphonic Anhydride | High | Byproducts are water-soluble, simplifying workup. Broad substrate scope. |

| Table 1. Comparison of common amide coupling reagents for challenging substrates. |

Frequently Asked Questions (FAQs)

Q: Does the C3-methoxymethyl group cause significant steric hindrance? A: The methoxymethyl group is relatively small and flexible. In most cases, the electronic deactivation from the C3-fluorine atom is the dominant factor controlling reactivity, not steric hindrance from the methoxymethyl side chain. For extremely bulky coupling partners, some steric impact may be observed, which can be overcome by using the highly active catalyst systems described above.

Q: What is the best general practice for setting up these reactions to ensure success? A: Inert Atmosphere. Both palladium-catalyzed reactions and those using potent coupling reagents are sensitive to air and moisture. All reactions should be set up under an inert atmosphere of nitrogen or argon using Schlenk line techniques or in a glovebox.

Q: How does the fluorine atom impact the basicity (pKa) of the azetidine? A: The fluorine atom has a strong inductive electron-withdrawing effect, which pulls electron density away from the nitrogen atom. This reduces the ability of the nitrogen's lone pair to accept a proton, thereby lowering its basicity (lowering the pKa of its conjugate acid) compared to a non-fluorinated azetidine. This is the fundamental reason a stronger base is required in Buchwald-Hartwig reactions to facilitate deprotonation of the N-H bond in the intermediate complex.

Optimized Experimental Protocols

The following are starting-point protocols. Optimization may be required for your specific substrate.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

Caption: Standard workflow for a Buchwald-Hartwig N-arylation reaction.

Detailed Steps:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), XPhos Pd G3 pre-catalyst (0.02 equiv), and sodium tert-butoxide (1.4 equiv).

-

Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times.

-

Through the septum, add 3-(Methoxymethyl)-3-fluoroazetidine (1.2 equiv) followed by anhydrous toluene (to make a ~0.1 M solution).

-

Place the vial in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor reaction progress by LC-MS or TLC.

-

Upon completion, cool the reaction to room temperature. Carefully quench with water and dilute with ethyl acetate.

-

Separate the layers, extract the aqueous phase with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for HATU-Mediated Amide Coupling

-

To a dry flask under an argon atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

-

Stir the solution for 5-10 minutes to pre-activate the acid.

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the mixture and stir for another 2 minutes.

-

Add a solution of 3-(Methoxymethyl)-3-fluoroazetidine (1.2 equiv) in a small amount of DMF.

-

Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

-

Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution (2x), water (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

References

-

O'Hagan, D. Understanding the impact of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

-

Teltschik, F., & Plietker, B. (2010). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry. [Link]

-

Ghorai, M. K., & Kumar, A. (2012). Site-selective nucleophilic ring-opening reaction of N-tosylazetidines. Organic Letters. [Link]

-

Dienes, D., et al. (2020). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Angewandte Chemie International Edition. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Buchwald-Hartwig amination. Chemical Science. [Link]

-

Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

-

Al-Zoubi, R. M., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

-

Couturier, M., et al. (2006). Synthesis of 3-fluoroazetidines. The Journal of Organic Chemistry. [Link]

-

Dolbier Jr, W. R. (2005). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. Journal of Fluorine Chemistry. [Link]

-

Not Voodoo. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

-

Li, J., et al. (2022). Practical iridium-catalyzed direct α-arylation of N-heteroarenes with (hetero)arylboronic acids by H2O-mediated H2 evolution. Nature Communications. [Link]

- Google Patents. (2019). The synthetic method of 3 fluoro azetidine derivatives.

-

Protti, S., & Fagnoni, M. (2021). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Chemistry – A European Journal. [Link]

-

Gemoets, H. P. L., et al. (2011). Cross coupling reactions in organic synthesis themed issue. Chemical Society Reviews. [Link]

-

Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc. [Link]

-

Kumar, S., & Kumar, K. (2015). Catalyst-free N-arylation using unactivated fluorobenzenes. Organic Letters. [Link]

-

Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

-

Szostak, M. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. [Link]

-

Reddit. (2025). Why is this ester messing with my coupling? r/Chempros. [Link]

-

Stephan, D. W. (2019). Reactions of Frustrated Lewis Pairs with Chloro-Diazirines: Cleavage of N=N Double Bonds. Angewandte Chemie International Edition. [Link]

-

Istrate, A., & Istrate, E. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]

Sources